1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
Description
1-Methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a piperazine derivative featuring two critical substituents:
- Methanesulfonyl group at the 1-position: Enhances solubility and metabolic stability due to its polar nature .
This compound is structurally tailored for pharmacological applications, leveraging piperazine's flexibility as a scaffold.
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(3-pyridin-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-25(22,23)20-11-9-19(10-12-20)17(21)14-5-4-6-15(13-14)24-16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERRTWGTRDVYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Methylsulfonyl Group: The piperazine ring is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Formation of the Pyridin-2-yloxy Phenyl Ring: The phenyl ring is substituted with a pyridin-2-yloxy group through a nucleophilic aromatic substitution reaction.
Coupling Reaction: Finally, the two fragments are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes and pathways.
Medicine
In medicine, 1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methanesulfonyl vs. Other Piperazine-1-Substituents
Key Insight : Methanesulfonyl substituents enhance aqueous solubility compared to lipophilic groups like 4-chlorobenzhydryl, which may improve pharmacokinetics .
4-Position Benzoyl Modifications
Key Insight : The pyridin-2-yloxy group in the target compound introduces π-π stacking and hydrogen-bonding capabilities, distinct from electron-withdrawing (e.g., trifluoromethyl) or alkyl-based substituents .
Biological Activity
1-Methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
The biological activity of 1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine has been linked to its interaction with various biological targets, particularly in the context of cancer therapy and neuropharmacology. Studies indicate that the compound may function as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to antiproliferative effects on cancer cells.
Enzyme Inhibition
Research has demonstrated that this compound exhibits inhibitory activity on monoacylglycerol lipase (MAGL), an enzyme implicated in the degradation of endocannabinoids. The inhibition of MAGL can enhance the levels of endocannabinoids, potentially leading to therapeutic effects in pain management and cancer treatment.
Biological Activity Overview
| Activity | IC50 (µM) | Cell Lines Tested |
|---|---|---|
| MAGL Inhibition | 0.84 | Various cancer cell lines |
| Antiproliferative Activity | 19.9 - 75.3 | MDA-MB-231, MCF-7 (breast cancer) |
| COV318, OVCAR-3 (ovarian cancer) |
Case Studies
- Anticancer Activity : In a study focused on breast and ovarian cancer cells, the compound showed significant antiproliferative effects with IC50 values ranging from 19.9 µM to 75.3 µM compared to non-cancerous human mesenchymal stem cells (hMSC). This suggests selective toxicity towards cancerous cells while sparing normal cells, which is crucial for cancer therapeutics .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound acts as a reversible inhibitor of MAGL, confirmed through pre-incubation assays and Michaelis-Menten kinetics. The competitive nature of this inhibition indicates that it could be effectively utilized in therapeutic settings where modulation of endocannabinoid levels is desired .
- Structure-Activity Relationship (SAR) : Modifications to the benzoyl portion of the molecule have been explored to enhance its potency. For instance, substituting different groups on the phenyl ring improved interactions within the enzyme's active site, leading to compounds with significantly lower IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
